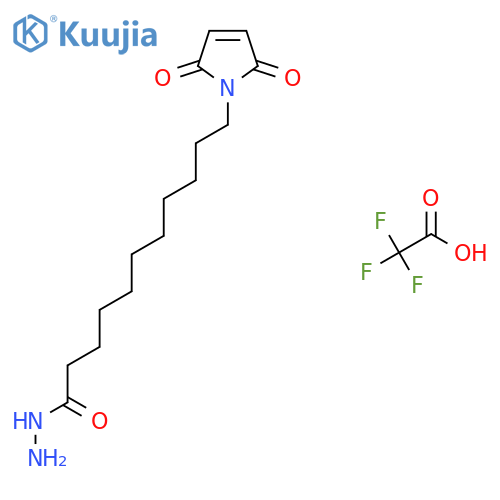

Cas no 1593661-78-9 (11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide;2,2,2-trifluoroacetic acid)

11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide;2,2,2-trifluoroacetic acid 化学的及び物理的性質

名前と識別子

-

- 11-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)undecanehydrazide trifluoroacetic acid salt

- 11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide;2,2,2-trifluoroacetic acid

- 11-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)undecanehydrazide 2,2,2-trifluoroacetate

- KMUH (N-(kappa-Maleimidoundecanoic acid) hydrazide

- 1593661-78-9

-

- インチ: 1S/C15H25N3O3.C2HF3O2/c16-17-13(19)9-7-5-3-1-2-4-6-8-12-18-14(20)10-11-15(18)21;3-2(4,5)1(6)7/h10-11H,1-9,12,16H2,(H,17,19);(H,6,7)

- InChIKey: KNPBINHKTCSAHP-UHFFFAOYSA-N

- SMILES: FC(C(=O)O)(F)F.O=C1C=CC(N1CCCCCCCCCCC(NN)=O)=O

計算された属性

- 精确分子量: 409.18245542 g/mol

- 同位素质量: 409.18245542 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 9

- 重原子数量: 28

- 回転可能化学結合数: 11

- 複雑さ: 459

- 共价键单元数量: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 130

- 分子量: 409.4

11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide;2,2,2-trifluoroacetic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | A012740604-50mg |

11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide;2,2,2-trifluoroacetic acid |

1593661-78-9 | 97% | 50mg |

¥3534 | 2023-11-24 | |

| Aaron | AR01JM3E-50mg |

KMUH (N-(κ-Maleimidoundecanoic acid) hydrazide |

1593661-78-9 | 97% | 50mg |

$685.00 | 2025-02-10 | |

| BAI LING WEI Technology Co., Ltd. | 2740604-50MG |

KMUH (N-(κ-Maleimidoundecanoic acid) hydrazide, 97% |

1593661-78-9 | 97% | 50MG |

¥ 3534 | 2022-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1252025-50mg |

KMUH(N-(κ-maleimidoundecanoic acid)hydrazide, trifluoroacetic acid salt) |

1593661-78-9 | 98% | 50mg |

¥4947.00 | 2023-11-21 |

11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide;2,2,2-trifluoroacetic acid 関連文献

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166

-

4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide;2,2,2-trifluoroacetic acidに関する追加情報

Chemical Profile of 11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide and 2,2,2-trifluoroacetic acid (CAS No. 1593661-78-9)

The compound CAS No. 1593661-78-9, chemically identified as 11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide, is a novel heterocyclic derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a promising candidate for further exploration in drug discovery and development.

Structurally, 11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide features a dioxopyrrol ring system linked to an undecanehydrazide moiety. The dioxopyrrol moiety is known for its ability to interact with biological targets in a highly specific manner, while the undecanehydrazide segment introduces hydrophilic and reactive sites that can be exploited for modulating biological activity. The combination of these structural features suggests potential applications in the development of small-molecule inhibitors or modulators targeting various disease pathways.

The co-presentation of 2,2,2-trifluoroacetic acid alongside 11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide (CAS No. 1593661-78-9) further enhances the complexity and functionality of this chemical system. 2,2,2-Trifluoroacetic acid, a fluorinated carboxylic acid derivative, is known for its stability under various chemical conditions and its ability to enhance the metabolic stability of drug candidates. The presence of this acid moiety in the compound may contribute to improved pharmacokinetic properties, such as increased bioavailability and reduced susceptibility to enzymatic degradation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction profiles of 11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide with various biological targets. Studies have indicated that this compound exhibits potential binding interactions with enzymes and receptors involved in inflammatory pathways, making it a candidate for therapeutic intervention in chronic inflammatory diseases. Additionally, the fluorinated acid component may enhance the compound's solubility and cell membrane permeability, further improving its pharmacological efficacy.

In vitro studies have demonstrated that 11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide possesses inhibitory activity against certain kinases and proteases associated with cancer progression. The dioxopyrrol ring system is particularly noteworthy for its ability to disrupt protein-protein interactions critical for tumor growth and metastasis. Furthermore, the hydrazide functionality allows for covalent bonding with target proteins, potentially leading to more durable therapeutic effects.

The integration of 11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide with 2,2,2-trifluoroacetic acid has also opened new avenues for exploring synergistic effects in drug design. The fluorine atoms in the trifluoroacetic acid moiety can influence electronic properties and binding interactions at a molecular level, potentially enhancing the compound's ability to modulate biological pathways more effectively than individual components alone.

Current research is focused on optimizing synthetic routes for large-scale production of this compound while maintaining high purity standards. Advances in green chemistry principles have encouraged the development of sustainable methodologies for synthesizing complex heterocyclic derivatives like 11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide, ensuring minimal environmental impact without compromising yield or quality.

The pharmaceutical industry has shown increasing interest in fluorinated compounds due to their enhanced bioavailability and metabolic stability. The combination of these attributes makes 11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide (CAS No. 1593661-78-9) a valuable asset in drug discovery pipelines targeting neurological disorders, infectious diseases, and metabolic conditions. Ongoing clinical trials are evaluating the safety and efficacy of related compounds as potential treatments for these conditions.

As our understanding of molecular interactions continues to evolve through interdisciplinary approaches combining chemistry, biology, and computational science, compounds like 11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide are poised to play a pivotal role in next-generation therapeutics. The unique structural features and functional properties of this molecule highlight its potential as a lead compound or building block for novel drug candidates with broad therapeutic applications.

1593661-78-9 (11-(2,5-Dioxopyrrol-1-yl)undecanehydrazide;2,2,2-trifluoroacetic acid) Related Products

- 2418711-35-8(N-(Cyanomethyl)-N-cyclopropyl-2-(methylphenylamino)-4-thiazolecarboxamide)

- 2089255-07-0(sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate)

- 1803544-88-8(4-Amino-6-(aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine)

- 1218510-06-5(Methyl 2-cyclohexyl-2-(methylamino)acetate)

- 1347736-83-7(1,2-Benzenediamine, 3,6-dibromo-4-fluoro-)

- 2137427-91-7(1-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}-3,5-dimethylpiperidine)

- 1423024-76-3(3-(4-aminopiperidin-1-yl)oxolan-2-one dihydrochloride)

- 2680572-74-9(2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,2,2-trifluoroacetamido)acetic acid)

- 2060043-76-5(2-(butan-2-yl)-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid)

- 2171738-33-1(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pentanoic acid)